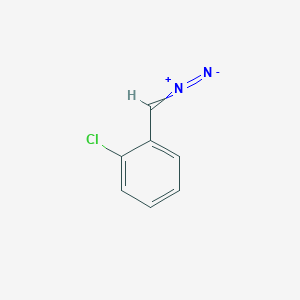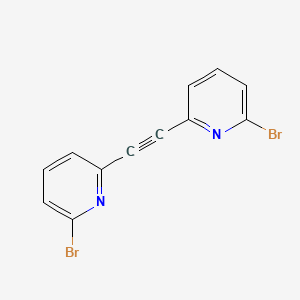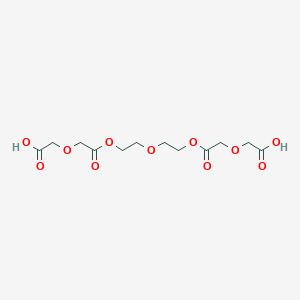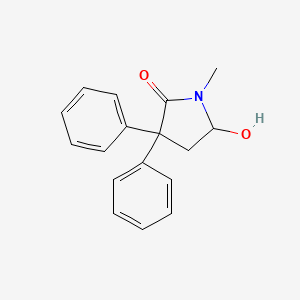
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 5-position, a methyl group at the 1-position, and two phenyl groups at the 3-position. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-diphenylpropanoic acid with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-3,3-diphenylpyrrolidin-2-one.
Reduction: Formation of 5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one: Similar structure but lacks the hydroxyl group at the 5-position.
1-Methyl-3,3-diphenylpyrrolidin-2-one: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-3,3-diphenylpyrrolidin-2-one: Lacks the methyl group at the 1-position.
Uniqueness
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group at the 5-position and the methyl group at the 1-position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
77199-54-3 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-15(19)12-17(16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3 |
InChI Key |
RJKMJNPJRMYIDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



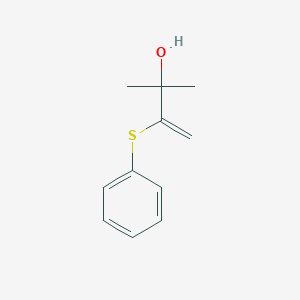
![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
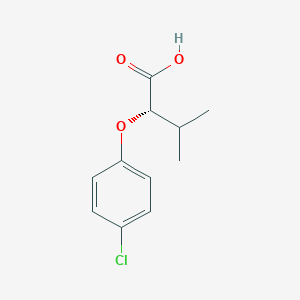
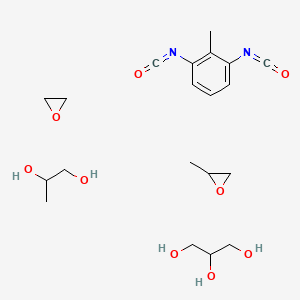

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

